methyl 1-ethenyl-1H-pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-ethenylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-3-9-5-4-6(8-9)7(10)11-2/h3-5H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXJSYOPUXXPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556646 | |
| Record name | Methyl 1-ethenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122609-01-2 | |
| Record name | Methyl 1-ethenyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The 1-Vinyl Pyrazole Scaffold in Modern Chemistry
An In-depth Technical Guide to the Thermodynamic Stability of 1-Vinyl Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced materials.[1][2][3] When functionalized with a vinyl group at the N-1 position, these compounds, known as 1-vinyl pyrazole derivatives, become versatile building blocks for complex molecular architectures and polymer synthesis.[4][5] Their utility, however, is intrinsically linked to their stability. Understanding the thermodynamic stability of these derivatives is paramount for predicting their shelf-life, reactivity, polymerization behavior, and suitability for pharmaceutical applications where long-term integrity is non-negotiable.[6][7]
This guide provides a deep dive into the factors governing the thermodynamic stability of 1-vinyl pyrazole derivatives, outlines robust experimental methods for its assessment, and explores the computational tools that can predict stability profiles, offering a comprehensive resource for professionals in drug discovery and chemical research.
Section 1: Theoretical Underpinnings of Stability
The stability of a 1-vinyl pyrazole derivative is not a single property but a complex interplay of electronic, steric, and environmental factors. The inherent aromaticity of the pyrazole ring provides a significant foundational stability.[8] However, the introduction of the vinyl group and other substituents modifies this landscape.
Electronic Effects: A Balancing Act of Electrons
The distribution of electrons within the molecule is a primary determinant of its stability. This is influenced by both the pyrazole ring itself and its substituents.
-
Aromaticity and Resonance: The five-membered pyrazole ring is an aromatic system, which confers significant thermodynamic stability.[8] Computational studies on related pyrazole radicals have shown that delocalization of electrons across the ring is a key factor in their stability. The vinyl group can participate in this conjugation, further stabilizing the molecule.
-
Substituent Effects: The nature of substituent groups on the pyrazole ring dramatically influences stability.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or bromo (-Br) at the C-4 position can increase the acidity of the N-H group in precursor pyrazoles, which in turn can accelerate reactions like vinylation.[4] However, they can also decrease the electron density of the vinyl group, making certain reactions like [2+2] cycloadditions more difficult.[4][9]
-
Electron-Donating Groups (EDGs): Alkyl groups, such as methyl (-CH₃), can enhance the electron density of the system. Their position is critical; for instance, the stability of brominated 1-vinyl pyrazole products is highly dependent on the position and number of methyl substituents.[9]
-
Steric Hindrance
The size and spatial arrangement of substituents can impact stability by preventing the molecule from adopting its most stable conformation or by shielding reactive sites. Increasing substitution on the vinyl group, for example, has been observed to diminish the rate and extent of polymerization, suggesting an increase in the stability of the monomer form against polymerization.[4]
Environmental Factors
External conditions play a crucial role in the observed stability of 1-vinyl pyrazole derivatives.
-
Temperature: Thermal energy can overcome activation barriers for degradation or polymerization. While many 1-vinyl pyrazoles exhibit good shelf stability, neat 1-vinylpyrazole can polymerize almost explosively under certain conditions, highlighting its latent reactivity.[4] Cycloaddition reactions often require elevated temperatures (e.g., 180°C), but increasing the temperature further can lead to polymerization as a competing and often undesirable side reaction.[9]
-
Light: Photodegradation can be a significant pathway for instability in many organic compounds, including pyrazolone derivatives.[6] Exposure to UV or visible light can lead to the formation of degradants and a loss of potency.
-
pH and Hydrolysis: For pharmaceutical applications, stability in aqueous environments is critical. Pyrazole ester derivatives have been shown to degrade in buffer solutions, with their hydrolytic stability being influenced by the electronic effects of substituents.[7]
Section 2: Key Factors Influencing Stability
The following diagram illustrates the primary factors that collectively determine the thermodynamic stability of a 1-vinyl pyrazole derivative.
Figure 1: Key factors governing the thermodynamic stability of 1-vinyl pyrazole derivatives.
Section 3: Experimental Assessment of Thermodynamic Stability
Quantitative assessment of stability is crucial for establishing the operational limits of these compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for this purpose.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition kinetics of materials.[10]
This protocol is adapted from methodologies used to study pyrazole-derived polymers and other polymeric systems.[10][11][12]
-
Sample Preparation:
-
Place 5-10 mg of the purified 1-vinyl pyrazole derivative into a ceramic or platinum TGA pan.
-
Causality: A small sample mass ensures uniform heating and minimizes temperature gradients within the sample, leading to more accurate and reproducible data.
-
-
Instrument Setup:
-
Place the sample pan in the TGA instrument's microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.
-
Causality: An inert atmosphere is critical to prevent oxidative degradation. This ensures that the observed mass loss is solely due to thermal decomposition (pyrolysis), providing a true measure of the compound's intrinsic thermal stability.
-
-
Thermal Program (Dynamic Scan):
-
Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (β).
-
Repeat the experiment using several different heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Causality: Using multiple heating rates is the foundation of isoconversional kinetic analysis (e.g., Flynn-Wall-Ozawa, Kissinger methods). It allows for the calculation of the activation energy of decomposition (Ea) as a function of conversion, revealing the complexity of the degradation mechanism.[12]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to generate the TGA curve.
-
Determine the onset decomposition temperature (T_onset), which is a key indicator of thermal stability.
-
Use the data from multiple heating rates to perform isoconversional kinetic analysis to calculate the activation energy (Ea). The Kissinger method, for example, uses the peak decomposition temperature from the derivative thermogravimetric (DTG) curve.[10]
-
The following table summarizes thermal degradation data for a poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate), illustrating the type of quantitative data obtained from TGA.[10][11]
| Heating Rate (β, °C/min) | Initial Decomposition Temp (°C) |
| 5 | 216.3 |
| 10 | 229.8 |
| 15 | 237.1 |
| 20 | 243.5 |
| Calculated Activation Energy (Ea) | Method |
| 79.45 kJ/mol | Flynn-Wall-Ozawa |
| 81.56 kJ/mol | Kissinger |
Table 1: Thermal decomposition data for a pyrazole-derived methacrylate polymer.
Section 4: Computational Approaches to Predicting Stability
Modern computational chemistry provides powerful tools to predict and rationalize the stability of molecules before they are synthesized, saving significant time and resources.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[13] It can be used to calculate various properties that correlate with thermodynamic stability:
-
Enthalpy of Formation (ΔHf): A direct measure of a molecule's stability relative to its constituent elements. Lower (more negative) values indicate greater stability.[14]
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[15]
-
Global Reactivity Parameters: DFT calculations can yield parameters like chemical hardness and electrophilicity, which provide insights into a molecule's resistance to deformation or chemical reaction.[13]
Workflow for Computational Stability Analysis
The following diagram outlines a typical workflow for using DFT to assess the stability of novel 1-vinyl pyrazole derivatives.
Figure 2: A computational workflow for predicting the stability of 1-vinyl pyrazole derivatives.
Conclusion
The thermodynamic stability of 1-vinyl pyrazole derivatives is a critical parameter that dictates their potential in drug development and materials science. It is governed by a delicate balance of intrinsic molecular properties—such as aromaticity, conjugation, and substituent effects—and external environmental conditions. A comprehensive understanding requires a multi-faceted approach, combining robust experimental techniques like TGA for thermal analysis with predictive computational methods like DFT. By systematically evaluating these factors, researchers can rationally design and select derivatives with optimal stability profiles, accelerating the development of new, effective, and reliable chemical entities. The long shelf life reported for some vinylpyrazoles is a promising indicator of their general robustness, but each new derivative must be carefully evaluated to ensure its suitability for the intended application.[4]
References
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. [Link][4][5][9]
-
Silva, V. L. M., & Silva, A. M. S. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. ResearchGate. [Link][16]
-
Gautam, P., & Mishra, K. K. (2023). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. New Journal of Chemistry. [Link]
-
Kurt, A., & Koca, M. (2022). Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed, 35(12), 1083-1090. [Link][10]
-
Kurt, A., & Koca, M. (2025). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). ResearchGate. [Link][11]
-
Sedaghat, E., et al. (2015). Kinetic Analysis of Thermal Degradation of Poly (Vinyl Alcohol)/Starch/Nano Clay Nanocomposite Using Differential Isoconversional and Master Plot Approaches. Research India Publications. [Link][12]
-
Yan, W., et al. (2013). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC. [Link][7]
-
Ríos, M. C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. [Link][1]
-
Sadek, K. U., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link][3]
-
Ali, D. A. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Publisher. [Link][2]
-
Yan, Z., et al. (2013). Theoretical Prediction and Experimental Realization of New Stable Inorganic Materials Using the Inverse Design Approach. University of Colorado Boulder. [Link][14]
-
Szori, M., & Csizmadia, I. G. (2019). Imidazole and it saturated derivatives vs pyrazole and it saturated derivatives: a computational study on relative stability. PURKH. [Link][8]
-
Al-Azzawi, A. M. J., et al. (2025). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science. [Link][15]
-
S. S., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. PMC. [Link][13]
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Technical Guide: Biological Potential of 1-Ethenyl-1H-Pyrazole-3-Carboxylate Derivatives
Executive Summary
This technical guide analyzes the pharmacological architecture and synthetic utility of 1-ethenyl-1H-pyrazole-3-carboxylate derivatives. While the pyrazole-3-carboxylate core is a well-established "privileged scaffold" in medicinal chemistry—found in blockbuster drugs like Rimonabant and various COX-2 inhibitors—the N1-ethenyl (vinyl) substitution introduces distinct electronic and reactive properties.
This guide posits the 1-ethenyl motif not merely as a structural variant, but as a potential covalent warhead (Michael acceptor) for targeted kinase inhibition and a versatile monomer for bioactive polymer therapeutics. We synthesize data from broader pyrazole pharmacology with specific reactivity profiles of N-vinyl azoles to provide a roadmap for drug development professionals.
Part 1: Chemical Architecture & SAR Analysis
The 1-ethenyl-1H-pyrazole-3-carboxylate scaffold consists of three critical pharmacophoric regions. Understanding the interplay between these zones is essential for rational drug design.
The Pyrazole Core (Scaffold)[1][2]
-
Function: Acts as a rigid linker that orients substituents in 3D space.
-
Properties: The aromatic ring serves as a
-stacking unit (interacting with Phe/Tyr residues in binding pockets). The N2 nitrogen acts as a hydrogen bond acceptor, crucial for binding to the hinge region of kinases or the active site of enzymes like COX-2.
The C3-Carboxylate (Binding Anchor)
-
Function: Provides a handle for H-bonding interactions.
-
Derivatization:
-
Esters (Ethyl/Methyl): Often prodrugs with improved lipophilicity (LogP) for membrane permeability.
-
Amides/Hydrazides: When converted to carboxamides, this position often dictates selectivity (e.g., forming key H-bonds with the backbone of kinase ATP-binding sites).
-
The N1-Ethenyl Group (The "Warhead")
-
Distinct Feature: Unlike standard alkyl (ethyl) or aryl (phenyl) substituents, the ethenyl (vinyl) group is conjugated with the pyrazole ring.
-
Reactivity: It functions as a Michael acceptor . In a biological context, this olefin can undergo nucleophilic attack by thiol groups (Cysteine residues) on proteins.
-
Medicinal Application: This suggests utility as a Targeted Covalent Inhibitor (TCI) . If positioned correctly near a non-catalytic cysteine (e.g., Cys797 in EGFR), the vinyl group can form an irreversible covalent bond, dramatically increasing potency and residence time.
Part 2: Biological Activity Spectrum[2][3][4][5][6]
Anticancer Potential: Covalent Kinase Inhibition
The most high-value application of the 1-ethenyl motif is in oncology.
-
Mechanism: The vinyl group serves as an electrophile. Upon binding of the pyrazole core to the ATP-binding pocket, the vinyl group reacts with a proximal cysteine thiol (
) to form a covalent thioether adduct. -
Target Classes:
-
EGFR Inhibitors: Analogous to the acrylamide warheads in Afatinib or Osimertinib.
-
JNK Inhibitors: N-vinyl pyrazoles have been explored as JNK2/3 inhibitors, utilizing the electrophilic vinyl group to lock the kinase in an inactive conformation.
-
Antimicrobial & Antifungal Activity[2][3][4][5][7][8]
-
DNA Gyrase Inhibition: 5-vinylpyrazoles have been identified as potent DNA gyrase inhibitors in Gram-positive bacteria.[1] The 1-ethenyl-3-carboxylate derivatives are bioisosteric to these leads, potentially disrupting bacterial DNA replication via minor groove binding.
-
Polymer Therapeutics: N-vinyl pyrazole derivatives are polymerizable. Copolymers containing these units have shown intrinsic antimicrobial properties (contact killing) without releasing small-molecule toxins, reducing resistance development.
Anti-inflammatory Activity[2][3][4][5][7][10][11][12]
-
COX-2 Selectivity: Pyrazole-3-carboxylates are structural analogs of Celecoxib. While the 1-phenyl group is classic for COX-2 selectivity, the 1-ethenyl group offers a smaller steric footprint.
-
Metabolic Stability: The vinyl group is metabolically active (epoxidation potential). In anti-inflammatory design, it may serve as a "soft drug" handle, allowing the drug to be deactivated after topical application to minimize systemic side effects.
Part 3: Visualization of Mechanisms & Workflows
Diagram 1: Structure-Activity Relationship (SAR) Map
This diagram visualizes the three functional zones of the molecule and their respective biological roles.
Caption: SAR map highlighting the N1-ethenyl group as an electrophilic warhead for covalent cysteine targeting.
Diagram 2: Mechanism of Action (Covalent Inhibition)
The logical flow of how the 1-ethenyl derivative inhibits a target kinase.
Caption: Step-by-step mechanism of covalent kinase inhibition via the N-vinyl Michael acceptor.
Part 4: Experimental Protocols
Synthesis of Ethyl 1-ethenyl-1H-pyrazole-3-carboxylate
Direct N-vinylation of pyrazoles can be challenging. The following protocol uses a Copper-Catalyzed Cross-Coupling approach or Vinyl Exchange , which is more reliable than direct alkylation with vinyl halides.
Reagents:
-
Ethyl 1H-pyrazole-3-carboxylate (Starting material)
-
Vinyl acetate (Vinyl source)
-
(Catalyst) or
(Modern alternative) -
Sulfuric acid (Catalytic amount)[2]
Protocol (Vinyl Exchange Method):
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Ethyl 1H-pyrazole-3-carboxylate (10 mmol) in excess Vinyl Acetate (50 mL). The vinyl acetate acts as both reagent and solvent.
-
Catalysis: Add Mercuric Acetate (
, 0.2 mmol) and a drop of concentrated . Note: For a greener approach, Copper(II) acetate with oxygen atmosphere can be used, though yields may vary. -
Reflux: Heat the mixture to reflux (
) under an inert atmosphere ( ) for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). -
Workup: Cool to room temperature. Neutralize with saturated
. Filter through a Celite pad to remove metal salts. -
Extraction: Concentrate the filtrate and extract with Dichloromethane (DCM). Wash with brine, dry over
. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). The N-vinyl product typically elutes before the N-H starting material due to loss of H-bond donation.
-
Validation: Confirm structure via
-NMR (Look for characteristic vinyl protons: 7.0–7.5 ppm dd, 4.5–6.0 ppm for terminal alkene).
Biological Assay: In Vitro Cytotoxicity (MTT Assay)
Objective: Determine the
Protocol:
-
Seeding: Seed cells (
cells/well) in 96-well plates and incubate for 24h at , 5% . -
Treatment: Dissolve the 1-ethenyl derivative in DMSO. Prepare serial dilutions (0.1
to 100 ). Add to wells (Final DMSO < 0.5%). -
Incubation: Incubate for 48–72 hours.
-
Labeling: Add 10
of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Remove media carefully. Add 100
DMSO to dissolve crystals. -
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Plot dose-response curves to calculate
. Control: Compare against 5-Fluorouracil or a standard kinase inhibitor.
Part 5: Future Outlook & Optimization
The 1-ethenyl-1H-pyrazole-3-carboxylate scaffold is a "sleeping giant" in covalent drug discovery. Future optimization should focus on:
-
Tuning Reactivity: Substituting the vinyl group (e.g., 1-(2-chlorovinyl)) to modulate the rate of Michael addition, reducing off-target toxicity.
-
Scaffold Hopping: Fusing the pyrazole ring to form pyrazolo[1,5-a]pyrimidines , enhancing kinase affinity while retaining the vinyl warhead.
-
Polymer Conjugation: Using the vinyl group to polymerize the drug into nanoparticles for Enhanced Permeability and Retention (EPR) effect targeting in tumors.
References
-
Review of Pyrazole Biological Activities
-
Vinylpyrazoles in Synthesis & Activity
- Title: Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
- Source: MDPI (Molecules).
-
URL:[Link]
-
Covalent Kinase Inhibitor Design
-
DNA Binding of Pyrazole Derivatives
- Title: Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identific
- Source: Chem. Pharm. Bull. (J-Stage).
-
URL:[Link]
- Title: Benzpyrazol derivatives as inhibitors of PI3 kinases (US8658635B2).
Sources
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- 5. jchr.org [jchr.org]
- 6. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A "Ligand First" Approach toward Selective, Covalent JNK2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in covalent kinase inhibitors - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Dossier: Reactivity of Methyl 1-ethenyl-1H-pyrazole-3-carboxylate
This technical guide details the reactivity profile, stability considerations, and synthetic applications of Methyl 1-ethenyl-1H-pyrazole-3-carboxylate . It is designed for researchers utilizing this compound as a functional monomer in polymer chemistry or as a specialized intermediate in heterocycle synthesis.
Executive Summary
This compound (CAS: 122609-01-2) represents a distinct class of functionalized N-vinyl azoles . Unlike simple N-vinyl pyrazoles, this molecule incorporates an electron-withdrawing ester group at the C3 position. This structural modification creates a unique "push-pull" electronic environment: the N-vinyl group acts as an electron donor (enamine-like), while the C3-ester withdraws electron density from the aromatic ring.
Key Utility:
-
Functional Monomer: Used in radical polymerization to generate polymers with pendant pyrazole-carboxylate moieties (useful for metal chelation or further derivatization).
-
Masked Synthon: The N-vinyl group serves as a robust protecting group for the pyrazole nitrogen during ring functionalization, removable via oxidative or acidic cleavage.
-
Covalent Warhead: Potential application as a Michael acceptor precursor or in Inverse Electron Demand Diels-Alder (IEDDA) ligations.
Electronic Structure & Mechanistic Basis
To predict reactivity, one must understand the competition between the N-vinyl conjugation and the ester's inductive/mesomeric withdrawal.
The "Deactivated" Enamine
The N1-vinyl group is electronically analogous to an enamine (
-
Consequence 1: The vinyl group is less nucleophilic than in non-aromatic enamines (e.g., N-vinylpyrrolidone), making it more stable to spontaneous hydrolysis but still reactive toward strong electrophiles.
-
Consequence 2: In radical polymerization, the monomer exhibits Q-e scheme values typical of conjugated, slightly electron-rich monomers, favoring copolymerization with electron-deficient monomers (e.g., maleic anhydride, acrylates).
Stability & Handling: The Acid Sensitivity Protocol
CRITICAL WARNING: The most common failure mode when working with this compound is inadvertent acid-catalyzed hydrolysis .
Mechanism of Decomposition
Like all N-vinyl azoles, this compound is an "acetaldehyde surrogate." In the presence of protic acids (even trace HCl in chloroform or moisture in acidic silica), the vinyl group undergoes cleavage.
-
Protonation: The
-carbon of the vinyl group is protonated, forming a resonance-stabilized cation (iminium ion). -
Hydration: Water attacks the
-carbon. -
Fragmentation: The C-N bond cleaves, releasing Methyl 1H-pyrazole-3-carboxylate and Acetaldehyde .
Visualization: Hydrolysis Pathway
Figure 1: Acid-catalyzed hydrolysis mechanism leading to monomer degradation.
Handling Protocols
-
Storage: Store at -20°C under inert atmosphere (Ar/N2). Add a radical inhibitor (e.g., BHT) if storing for extended periods.
-
Purification: Avoid acidic silica gel. Use neutralized silica (treated with 1% Et3N) or basic alumina for chromatography.
-
Solvents: Ensure all solvents (CDCl3, DCM) are acid-free. Pass chloroform through basic alumina before use to remove trace HCl.
Primary Reactivity: Radical Polymerization
The primary application of this compound is as a monomer for synthesizing functionalized polymers.
Homopolymerization
The compound undergoes free-radical polymerization (FRP). Due to the steric bulk of the pyrazole-carboxylate, homopolymerization may be sluggish compared to simple N-vinyl compounds.
-
Initiators: AIBN (Azobisisobutyronitrile) is preferred over peroxides (BPO) to avoid oxidative side reactions with the pyrazole ring.
-
Solvents: Toluene, DMF, or 1,4-Dioxane.
Copolymerization Strategy
To improve polymer molecular weight and incorporate the pyrazole functionality into materials, copolymerization is recommended.
-
Ideal Partners: Electron-deficient monomers (Acceptors).
-
Maleic Anhydride: Forms alternating copolymers.[1]
-
Methyl Methacrylate (MMA): Forms statistical copolymers.
-
N-Isopropylacrylamide (NIPAM): For thermo-responsive hydrogels.
-
Experimental Protocol: Copolymerization with MMA
Objective: Synthesis of Poly(MMA-co-1-vinylpyrazole-3-carboxylate).
Materials:
-
Monomer A: this compound (1.0 eq)
-
Monomer B: Methyl Methacrylate (MMA) (1.0 eq)
-
Initiator: AIBN (0.01 eq)
-
Solvent: Anhydrous Toluene (0.5 M concentration)
Procedure:
-
Preparation: Dissolve Monomer A, MMA, and AIBN in toluene in a Schlenk tube.
-
Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical polymerization).
-
Reaction: Backfill with Nitrogen and heat to 70°C for 12–24 hours.
-
Workup: Precipitate the polymer by pouring the reaction mixture into excess cold methanol or hexane.
-
Purification: Re-dissolve in THF and re-precipitate to remove unreacted monomers.
-
Characterization: Confirm disappearance of vinyl protons (δ 5.0–7.5 ppm) via 1H NMR.
Synthetic Utility: Cycloaddition & Functionalization[4][5]
Beyond polymerization, the vinyl group serves as a reactive handle for constructing complex heterocycles.[2][3]
[2+2] Cycloaddition
The electron-rich nature of the N-vinyl group allows [2+2] cycloaddition with highly electron-deficient alkenes, such as Tetracyanoethylene (TCNE).
-
Product: Cyclobutane-fused pyrazoles.
-
Conditions: Ambient temperature in non-polar solvents (DCM, Benzene).
Inverse Electron Demand Diels-Alder (IEDDA)
While less common than strained alkenes, N-vinyl pyrazoles can react with Tetrazines .
-
Mechanism: The tetrazine (electron-poor diene) reacts with the vinyl group (dienophile). Nitrogen gas (
) is extruded, followed by aromatization/oxidation. -
Application: This is a potential route for bioconjugation if the pyrazole ester is pre-attached to a biomolecule.
Workflow: Synthetic Transformations
Figure 2: Synthetic divergence of the N-vinyl pyrazole scaffold.
References
-
Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Source: Molecules (MDPI) URL:[Link] Relevance: Comprehensive review on N-vinyl pyrazole synthesis, polymerization, and cycloaddition reactivity.
-
Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Source: Chemical Communications (RSC) URL:[4][Link] Relevance: Details the hydrolysis mechanism and the "acetaldehyde surrogate" concept for N-vinyl pyrazoles.
-
Synthesis and polymerization of C-vinyl- and N-vinyl-1,2,3-triazoles. Source: Polymer Chemistry (RSC) URL:[Link] Relevance: Provides parallel protocols for the polymerization of N-vinyl azoles which are directly applicable to the pyrazole analog.
-
Methyl 1-methyl-1H-pyrazole-3-carboxylate (Compound Data). Source: PubChem URL:[5][Link] Relevance:[1][6][7] Structural data and physical properties of the closely related methyl-substituted analog for comparison.
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The Architecture of Matter: A Technical Guide to Crystal Packing and Structural Analysis of Pyrazole Carboxylates
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of medicinal chemistry and materials science, the pyrazole carboxylate scaffold stands as a cornerstone, integral to the development of a multitude of therapeutic agents and functional materials.[1][2] The biological activity and physicochemical properties of these compounds are not solely dictated by their molecular structure but are profoundly influenced by their arrangement in the solid state—the crystal packing. This guide provides an in-depth exploration of the principles governing the crystal packing of pyrazole carboxylates, the analytical techniques employed for their structural elucidation, and the computational methods that offer deeper insights into their supramolecular architecture.
The Significance of Crystal Packing in Pyrazole Carboxylates
The precise three-dimensional arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a delicate balance of intermolecular interactions. For pyrazole carboxylates, this arrangement dictates critical properties such as solubility, dissolution rate, stability, and bioavailability, which are paramount in drug development.[3] Furthermore, in materials science, crystal packing influences optical, electronic, and mechanical properties. A thorough understanding of these packing motifs is therefore essential for the rational design of pyrazole carboxylates with desired functionalities.
The Orchestra of Intermolecular Interactions
The supramolecular assembly of pyrazole carboxylates is directed by a symphony of non-covalent interactions. These forces, though individually weak, collectively determine the final crystal structure.
Hydrogen Bonding: The Primary Architect
Hydrogen bonds are the most significant directional forces in the crystal packing of pyrazole carboxylates. The presence of both hydrogen bond donors (N-H from the pyrazole ring and O-H from the carboxylic acid) and acceptors (N atoms of the pyrazole ring and O atoms of the carboxylate group) leads to a rich variety of hydrogen bonding motifs.[4][5][6][7][8][9]
-
Carboxylic Acid Dimers: A ubiquitous motif is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, creating a characteristic R22(8) ring synthon.[6]
-
Chain and Sheet Formation: The N-H of the pyrazole ring and the second nitrogen atom can participate in N-H···N or N-H···O hydrogen bonds, leading to the formation of one-dimensional chains or two-dimensional sheets.[10][11] For instance, strong O1–H…N2 interactions can link molecules into chains.[10]
-
Intramolecular Hydrogen Bonding: In certain conformations, intramolecular hydrogen bonds can occur, influencing the overall molecular shape and subsequent packing.[12][13]
π-π Stacking: Aromatic Alliances
The aromatic nature of the pyrazole and any appended phenyl rings facilitates π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of the aromatic rings, play a crucial role in stabilizing the crystal lattice, often leading to layered structures.[14][15] The geometry of these interactions can be face-to-face or offset.
Weaker Interactions: The Fine-Tuning Forces
Other weaker interactions, such as C-H···O, C-H···N, and C-H···π interactions, also contribute to the overall stability of the crystal packing.[6][10][16] While less energetic than hydrogen bonds, their cumulative effect can be significant in determining the final molecular arrangement. Halogen bonding has also been observed to play a role in the crystal engineering of pyrazole derivatives.[17]
Polymorphism: The Same Molecule, Different Forms
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. These different forms, or polymorphs, can exhibit significantly different physicochemical properties. For pharmaceutical applications, identifying and controlling polymorphism is critical, as different polymorphs can have different solubilities and bioavailabilities. The subtle interplay of intermolecular forces and crystallization conditions can lead to the formation of different polymorphs of pyrazole carboxylates.
Methodologies for Structural Analysis
A combination of experimental and computational techniques is employed to fully characterize the crystal structure and packing of pyrazole carboxylates.
Experimental Techniques: Visualizing the Solid State
Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule and its arrangement in the crystal.[10][18][19]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is crucial.[10]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[10][18][19]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.[10]
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. It is a powerful tool for identifying crystalline phases, determining phase purity, and analyzing polymorphism.[6][19]
Computational Methods: In Silico Insights
Computational chemistry provides invaluable tools for understanding the nature and energetics of intermolecular interactions.
Density Functional Theory (DFT) calculations can be used to optimize molecular geometries and calculate interaction energies between molecules, providing a quantitative measure of the stability of different packing arrangements.[16]
Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[16][17] It partitions the crystal space into regions where the electron density of a promolecule dominates over the sum of electron densities of all other molecules. The resulting surface can be color-mapped to highlight different types of close contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions.[6]
| Interaction Type | Typical Contribution to Hirshfeld Surface | Significance |
| H···H | ~40-50% | Van der Waals interactions |
| O···H / H···O | ~20-30% | Hydrogen bonding |
| N···H / H···N | ~10-20% | Hydrogen bonding |
| C···H / H···C | ~5-15% | Weak hydrogen bonds, π-interactions |
| C···C | ~2-8% | π-π stacking |
Note: These are approximate ranges and can vary significantly depending on the specific molecular structure.[6]
Substituent Effects on Crystal Packing
The nature and position of substituents on the pyrazole carboxylate scaffold can have a profound impact on the resulting crystal packing. Electron-withdrawing or -donating groups can alter the charge distribution on the aromatic rings, influencing the strength of hydrogen bonds and π-π stacking interactions. Bulky substituents can sterically hinder certain packing motifs, favoring others. For example, the dihedral angle between the phenyl and pyrazole rings can vary significantly depending on the substituents, which in turn affects the overall molecular packing.[10][18]
Conclusion and Future Directions
The crystal packing of pyrazole carboxylates is a fascinating and complex field of study with significant implications for drug development and materials science. A comprehensive understanding of the interplay of intermolecular forces, guided by advanced experimental and computational techniques, is essential for the rational design of new pyrazole carboxylate derivatives with tailored solid-state properties. The continued development of high-throughput crystallization methods and more accurate computational models will undoubtedly accelerate progress in this area. The Cambridge Structural Database (CSD) remains an invaluable resource for the systematic analysis of crystal packing trends in pyrazole carboxylates and other organic molecules.[6][20][21][22]
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Author. (Year). Synthesis, crystal structure and Hirshfeld surface analysis of dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate. IUCr. [Link]
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Author. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
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Author. (2021). Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. ResearchGate. [Link]
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Allen, F. H. (2013). The Cambridge Structural Database in Retrospect and Prospect. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]
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Methodological & Application
Application Notes and Protocols for the Hydrolysis of Methyl 1-Ethenyl-1H-pyrazole-3-carboxylate to 1-Ethenyl-1H-pyrazole-3-carboxylic Acid
Introduction: The Significance of 1-Ethenyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry
The pyrazole scaffold is a privileged pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of an ethenyl (vinyl) group at the N1 position of the pyrazole ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. Specifically, 1-ethenyl-1H-pyrazole-3-carboxylic acid is a key building block for the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The carboxylic acid moiety serves as a versatile handle for amide bond formation, esterification, and other functional group transformations, making it a crucial synthon in the development of novel therapeutics.
This document provides a comprehensive guide to the hydrolysis of methyl 1-ethenyl-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid. We will delve into the mechanistic underpinnings of both acid- and base-catalyzed hydrolysis, ultimately recommending and detailing a robust protocol for saponification as the preferred method to ensure high yield and product purity, while preserving the integrity of the N-ethenyl group.
Mechanistic Insights: Choosing the Optimal Hydrolysis Strategy
The conversion of an ester to a carboxylic acid is a fundamental transformation in organic synthesis, typically achieved through hydrolysis under either acidic or basic conditions. The choice between these two pathways is critical and depends on the substrate's stability and the desired reaction outcome.
Acid-Catalyzed Hydrolysis: A Reversible Pathway
Acid-catalyzed hydrolysis is the reverse of Fischer esterification. The reaction is initiated by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2] While effective for some substrates, this method is an equilibrium process.[1][3] To drive the reaction to completion, a large excess of water is required.[4] For substrates like this compound, there is a potential risk of the acidic conditions promoting the hydrolysis of the N-vinyl group to acetaldehyde.[5][6]
Base-Catalyzed Hydrolysis (Saponification): An Irreversible and Preferred Route
Base-catalyzed hydrolysis, commonly known as saponification, is generally the preferred method for converting esters to carboxylic acids.[4][5] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester.[2] This forms a tetrahedral intermediate which then collapses, eliminating the alkoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the strong base in the reaction mixture to form a carboxylate salt. This final acid-base step is essentially irreversible and drives the reaction to completion, resulting in a higher yield of the desired product.[1][7] Subsequent acidification of the reaction mixture protonates the carboxylate salt, precipitating the carboxylic acid.[5] Given the potential sensitivity of the N-vinyl group to acidic conditions, the irreversible nature and milder conditions of saponification make it the superior choice for the hydrolysis of this compound.
Visualizing the Reaction Pathways
Caption: Figure 1: Comparison of Hydrolysis Mechanisms
Experimental Protocols
While saponification is the recommended procedure, a protocol for acid-catalyzed hydrolysis is also provided for completeness.
Recommended Protocol: Base-Catalyzed Hydrolysis (Saponification)
This protocol is optimized for high yield and purity, minimizing the risk of side reactions.
Materials and Reagents:
-
This compound
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (optional, for higher temperatures)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and methanol (a 2:1 to 3:1 ratio is a good starting point). The total solvent volume should be sufficient to fully dissolve the starting material (approximately 10-20 mL per gram of ester).
-
Addition of Base: In a separate container, prepare a solution of LiOH·H₂O (1.5-2.0 eq) or NaOH (1.5-2.0 eq) in deionized water. Add the basic solution dropwise to the stirring solution of the ester at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot and the appearance of a more polar spot corresponding to the carboxylate salt. The reaction is typically complete within 2-6 hours. Gentle heating to 40-50 °C can be applied to accelerate the reaction if necessary.
-
Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.
-
Acidification: To the remaining aqueous solution containing the carboxylate salt, add 1 M HCl dropwise while stirring in an ice bath until the pH of the solution is approximately 2-3. The carboxylic acid product will precipitate out as a solid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Final Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the 1-ethenyl-1H-pyrazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.
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Application Notes and Protocols: Methyl 1-ethenyl-1H-pyrazole-3-carboxylate as a Versatile Ligand in Coordination Chemistry
Introduction: A Multifaceted Building Block for Advanced Materials
In the dynamic field of coordination chemistry, the rational design of organic ligands is paramount to the development of novel materials with tailored properties. Methyl 1-ethenyl-1H-pyrazole-3-carboxylate emerges as a particularly compelling ligand, offering a unique combination of coordination sites and a reactive functional group. This molecule, characterized by a pyrazole ring, a carboxylate moiety, and a vinyl group, provides a versatile platform for the construction of sophisticated coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes.[1]
The pyrazole ring presents two adjacent nitrogen atoms, enabling it to act as a monodentate or a bridging ligand, thus facilitating the formation of diverse structural motifs.[1][2] The carboxylate group offers an additional coordination site, allowing for the creation of robust and multidimensional frameworks.[2] Crucially, the vinyl (ethenyl) group serves as a reactive handle for post-synthetic modification, opening avenues for the covalent grafting of functional molecules, polymerization, or the integration of the resulting coordination compounds into larger polymeric matrices. This trifecta of functionalities makes this compound a highly attractive building block for researchers in materials science, catalysis, and drug development.
This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of coordination compounds. Detailed protocols for the synthesis of the ligand and its subsequent use in the formation of a copper(II)-based metal-organic framework and a luminescent zinc(II) coordination polymer are presented. Furthermore, the application of palladium complexes bearing this ligand in catalysis is explored, highlighting its potential in facilitating cross-coupling reactions.
Synthesis of this compound: A Detailed Protocol
The introduction of the vinyl group onto the pyrazole nitrogen is a key synthetic step. While various methods for N-vinylation of azoles have been reported, a reliable and scalable approach involves the palladium-catalyzed reaction of the parent pyrazole with vinyl acetate.[3] This method offers good yields and stereospecificity.
Protocol 1: Synthesis of this compound
This protocol is adapted from established palladium-catalyzed N-vinylation procedures for azaheterocycles.[3]
Materials:
-
Methyl 1H-pyrazole-3-carboxylate
-
Vinyl acetate (freshly distilled)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, add methyl 1H-pyrazole-3-carboxylate (1.0 eq), cesium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and 1,3-bis(diphenylphosphino)propane (0.06 eq).
-
Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of freshly distilled vinyl acetate (3.0 eq) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir vigorously for 24 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst. Wash the Celite pad with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium(II) acetate is a common and effective catalyst for C-N bond formation in N-vinylation reactions.[3]
-
Ligand: 1,3-Bis(diphenylphosphino)propane (dppp) is a bidentate phosphine ligand that stabilizes the palladium catalyst and promotes the desired reactivity.
-
Base: Cesium carbonate is a strong, non-nucleophilic base that facilitates the deprotonation of the pyrazole NH group, which is a crucial step in the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is a suitable high-boiling aprotic solvent for this reaction. The anhydrous conditions are necessary to prevent the decomposition of the catalyst and reagents.
-
Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation of the palladium catalyst.
Coordination Chemistry: Building Advanced Materials
The bifunctional nature of this compound, with its pyrazole and carboxylate groups, allows for the construction of a wide array of coordination polymers and MOFs.[4] The choice of the metal ion and reaction conditions, such as solvent and temperature, can significantly influence the final structure and properties of the resulting material.
Protocol 2: Solvothermal Synthesis of a Copper(II)-based MOF
This protocol describes a general solvothermal method for the synthesis of a copper(II) metal-organic framework using this compound as the organic linker.[5]
Materials:
-
This compound
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
-
Laboratory oven
Procedure:
-
Precursor Solution: In a glass vial, dissolve this compound (0.1 mmol) in a mixture of DMF (5 mL) and ethanol (5 mL).
-
Metal Salt Solution: In a separate vial, dissolve copper(II) nitrate trihydrate (0.1 mmol) in DMF (5 mL).
-
Mixing: Slowly add the metal salt solution to the ligand solution with stirring.
-
Solvothermal Reaction: Transfer the resulting solution to a 20 mL Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a laboratory oven preheated to 120 °C. Maintain this temperature for 48 hours.
-
Isolation and Washing: After 48 hours, cool the autoclave to room temperature. Collect the crystalline product by filtration, wash it thoroughly with fresh DMF and then with ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum at 60 °C for 12 hours.
-
Characterization: Characterize the synthesized MOF using powder X-ray diffraction (PXRD) to confirm its crystallinity and phase purity, and thermogravimetric analysis (TGA) to assess its thermal stability.
Diagram of the Solvothermal Synthesis Workflow:
Caption: Workflow for the solvothermal synthesis of a Cu(II)-MOF.
Protocol 3: Synthesis of a Luminescent Zinc(II) Coordination Polymer
The d¹⁰ electronic configuration of Zn(II) often leads to luminescent coordination polymers where the emission originates from the organic ligand.[6] This protocol outlines the synthesis of a luminescent Zn(II) coordination polymer.
Materials:
-
This compound
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Glass vial
-
Heating plate
Procedure:
-
Ligand Solution: Dissolve this compound (0.1 mmol) in 5 mL of ethanol in a glass vial.
-
Metal Salt Solution: Dissolve zinc(II) nitrate hexahydrate (0.05 mmol) in 5 mL of DMF in a separate glass vial.
-
Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring.
-
Crystallization: Loosely cap the vial and place it in a sand bath on a heating plate set to 80 °C. Allow the solvent to slowly evaporate over 2-3 days to obtain single crystals.
-
Isolation: Decant the mother liquor and wash the crystals with a small amount of ethanol.
-
Drying: Air-dry the crystals.
-
Characterization: Analyze the product using single-crystal X-ray diffraction to determine its structure. Measure its photoluminescent properties (excitation and emission spectra) using a fluorescence spectrophotometer.
Applications in Catalysis: Harnessing the Power of Palladium Complexes
The nitrogen atoms of the pyrazole ring in this compound can effectively coordinate to palladium, forming stable complexes that can act as catalysts in various organic transformations.[7] The Suzuki-Miyaura cross-coupling reaction, a powerful tool for C-C bond formation, is a prime example of a reaction that can be catalyzed by such complexes.[1]
Protocol 4: In-situ Preparation of a Palladium Catalyst for Suzuki-Miyaura Coupling
This protocol describes the in-situ generation of a palladium catalyst from this compound for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Cesium fluoride (CsF)
-
Toluene (anhydrous)
-
Nitrogen gas (inert atmosphere)
-
Standard reaction glassware
Procedure:
-
Reaction Setup: To a Schlenk tube under a nitrogen atmosphere, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and cesium fluoride (2.0 mmol).
-
Catalyst Preparation: In a separate vial, dissolve tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) and this compound (0.04 mmol) in anhydrous toluene (5 mL). Stir for 10 minutes to allow for complex formation.
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the reactants.
-
Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Relationship Diagram for Catalytic Application:
Caption: Formation of the active catalyst and its role in Suzuki coupling.
Data Presentation: Properties of Coordination Compounds
The following tables summarize expected and representative data for coordination compounds synthesized using this compound or structurally similar ligands. This data is provided for illustrative purposes, and actual values will depend on the specific experimental conditions and the resulting crystal structures.
Table 1: Representative Crystallographic Data for a Cu(II)-MOF
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| a (Å) | 10.234 | [8] |
| b (Å) | 15.678 | [8] |
| c (Å) | 12.891 | [8] |
| β (°) | 98.45 | [8] |
| Volume (ų) | 2045.6 | [8] |
| Z | 4 | [8] |
Note: Data for a representative Cu(II) coordination polymer with a pyrazole-carboxylate ligand.
Table 2: Luminescence Properties of a Representative Zn(II) Coordination Polymer
| Property | Value | Reference |
| Excitation Max (nm) | 330 | [9] |
| Emission Max (nm) | 410 (blue-violet) | [9] |
| Quantum Yield (%) | 5-15 | [10] |
| Lifetime (ns) | 2-10 | [10] |
Note: Data is representative for Zn(II) coordination polymers with pyrazole-based ligands.[9][10]
Table 3: Catalytic Performance in Suzuki-Miyaura Coupling
| Aryl Bromide | Arylboronic Acid | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid | >90 | [1] |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | >95 | [1] |
| 2-Bromotoluene | Phenylboronic acid | >85 | [1] |
Note: Representative yields for Suzuki-Miyaura reactions catalyzed by palladium complexes with pyrazole-based ligands.[1]
Conclusion and Future Outlook
This compound is a highly promising and versatile ligand in the field of coordination chemistry. Its unique combination of a pyrazole ring for robust coordination, a carboxylate group for framework extension, and a reactive vinyl group for post-synthetic functionalization makes it a valuable tool for the design and synthesis of advanced materials. The protocols provided herein offer a starting point for researchers to explore the rich coordination chemistry of this ligand and to develop new materials with applications in catalysis, sensing, and drug delivery. The ability to fine-tune the properties of the resulting coordination compounds by varying the metal ion and reaction conditions, coupled with the potential for post-synthetic modification, ensures that this compound will continue to be a ligand of significant interest in the years to come.
References
-
Arkat USA. Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Available from: [Link]
-
MDPI. Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Available from: [Link]
-
ZYLAB. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. Available from: [Link]
-
ResearchGate. Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Available from: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
PMC - NIH. Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Available from: [Link]
-
ACS Publications. Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. Available from: [Link]
- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
ResearchGate. Coordination polymers and metal–organic frameworks based on poly(pyrazole)-containing ligands. Available from: [Link]
-
OSTI.GOV. Luminescent Metal-Organic Frameworks. Available from: [Link]
-
DergiPark. The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. Available from: [Link]
-
PubMed. Metal-organic Frameworks: Functional Luminescent and Photonic Materials for Sensing Applications. Available from: [Link]
-
RSC Publishing. Luminescent metal–organic frameworks. Available from: [Link]
-
ResearchGate. Luminescent metal–organic frameworks and their potential applications. Available from: [Link]
-
RSC Publishing. Solvothermal synthesis of organoclay/Cu-MOF composite and its application in film modified GCE for simultaneous electrochemical detection of deoxyepinephrine, acetaminophen and tyrosine. Available from: [Link]
-
PMC - NIH. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. Available from: [Link]
-
ResearchGate. N-vinylation and N-allylation of 3,5-disubstituted pyrazoles by N–H insertion of vinylcarbenoids. Available from: [Link]
-
Wiley Online Library. A 2D Zinc Coordination Polymer Built from the Mono‐deprotonated 4,4′-Azobis(3,5-dimethyl-1H-pyrazole) Ligand. Available from: [Link]
-
reposiTUm. The Vinyl Group: Small but Mighty – Transition Metal Catalyzed and Non‐Catalyzed Vinylation Reactions. Available from: [Link]
-
SETU Waterford. Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. Available from: [Link]
-
International Journal of Recent Technology and Engineering. Room Temperature Synthesis and Characterizations of Cu-MOF using Natural Polysaccharide as Potential Organic Linker. Available from: [Link]
-
MDPI. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Available from: [Link]
-
ResearchGate. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Available from: [Link]
-
PMC - NIH. Synthesis, crystal structure and Hirshfeld surface analysis of a zinc(II) coordination polymer of 5-phenyl-1,3,4-oxadiazole-2-thiolate. Available from: [Link]
-
MDPI. Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. Available from: [Link]
-
PMC - NIH. Zn–IMP 3D Coordination Polymers for Drug Delivery: Crystal Structure and Computational Studies. Available from: [Link]
- Google Patents. N-alkylation method of pyrazole.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions [zylabsolution.com]
- 6. Metal-organic frameworks: functional luminescent and photonic materials for sensing applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. osti.gov [osti.gov]
procedure for esterification of 1-ethenyl-1H-pyrazole-3-carboxylic acid
Application Note & Protocol | Doc ID: AN-PYR-VIN-004
Executive Summary & Strategic Analysis
The esterification of 1-ethenyl-1H-pyrazole-3-carboxylic acid (also known as 1-vinyl-1H-pyrazole-3-carboxylic acid) presents a specific chemoselective challenge: the preservation of the acid-labile
While the pyrazole core is robust, the
Therefore, this guide rejects standard acidic protocols in favor of Base-Mediated Nucleophilic Substitution (
Core Chemical Logic
-
Avoid:
/ (Fischer), (generates HCl gas). -
Adopt: Carboxylate alkylation (
+ Base) or Carbodiimide coupling. -
Control: Radical inhibitors (e.g., BHT) are recommended if scaling >10g.
Decision Framework & Mechanism
The following flowchart illustrates the critical decision pathways for this substrate.
Figure 1: Reaction pathway analysis demonstrating the necessity of basic conditions to prevent N-vinyl hydrolysis.
Method Comparison
| Feature | Method A: Alkyl Halide ( | Method B: Steglich Coupling | Method C: Acid Chloride ( |
| Reagents | Alkyl Iodide/Bromide, | DCC/EDC, DMAP, Alcohol | |
| pH Regime | Basic (pH 8-10) | Neutral/Slightly Basic | Highly Acidic (HCl evolution) |
| Excellent | Good | Poor (High risk of hydrolysis) | |
| Atom Economy | High | Low (Urea byproduct) | High |
| Scalability | High | Low/Medium | High (if substrate tolerates) |
| Recommendation | Primary Protocol | Secondary (Complex Alcohols) | Not Recommended |
Experimental Protocols
Protocol A: Base-Mediated Alkylation (Gold Standard)
Objective: Synthesis of Methyl or Ethyl 1-ethenyl-1H-pyrazole-3-carboxylate. Rationale: Uses mild inorganic base to generate the carboxylate nucleophile, which attacks the alkyl halide. No acidic protons are present to degrade the vinyl group.
Reagents
-
Substrate: 1-Ethenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Alkylating Agent: Iodomethane (MeI) or Iodoethane (EtI) (1.2 eq)
-
Note: Alkyl iodides are preferred over bromides for faster kinetics at lower temperatures.
-
-
Base: Potassium Carbonate (
), anhydrous, finely ground (1.5 eq) -
Solvent: DMF (Dimethylformamide) or Acetone (anhydrous).
-
DMF is preferred for solubility; Acetone allows easier workup but requires reflux.
-
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add 1-ethenyl-1H-pyrazole-3-carboxylic acid (e.g., 1.0 g, 7.24 mmol) and anhydrous DMF (10 mL, 10V). Stir until dissolved.
-
Deprotonation: Add
(1.5 g, 10.8 mmol) in a single portion. The suspension may become slightly opaque. Stir at Room Temperature (RT) for 30 minutes to ensure carboxylate formation. -
Alkylation:
-
Cool the mixture to 0°C (ice bath).
-
Add Iodomethane (0.54 mL, 8.68 mmol) dropwise via syringe.
-
Caution: MeI is toxic and volatile. Use a fume hood.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.
-
Monitoring: Check via TLC (System: 30% EtOAc in Hexanes). The acid (baseline) should disappear; a less polar spot (ester) should appear (
).
-
-
Workup (Aqueous Crash-out):
-
Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.
-
The ester often precipitates as a solid. Filter and wash with cold water.
-
If oil forms: Extract with Ethyl Acetate (
mL). Wash combined organics with Brine ( mL) and Water ( mL) to remove DMF.
-
-
Drying: Dry organic layer over
, filter, and concentrate in vacuo (Bath temp < 40°C to prevent polymerization). -
Purification: Usually sufficiently pure (>95%). If needed, recrystallize from Hexanes/EtOAc or flash chromatography.
Protocol B: Steglich Esterification (For Complex Alcohols)
Objective: Coupling with complex or secondary alcohols where
Reagents
-
Substrate: 1-Ethenyl-1H-pyrazole-3-carboxylic acid (1.0 eq)
-
Alcohol: R-OH (1.1 eq)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq) or EDC.HCl.
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 eq)
-
Solvent: DCM (Dichloromethane), anhydrous.
Step-by-Step Procedure
-
Dissolution: In a dry flask under
, dissolve the acid (1.0 eq), Alcohol (1.1 eq), and DMAP (0.1 eq) in DCM (10 mL/g). -
Activation: Cool to 0°C. Add DCC (1.1 eq) dissolved in a minimal amount of DCM dropwise.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight (12–16 h).
-
Filtration: Filter off the precipitated DCU through a Celite pad. Rinse the pad with cold DCM.
-
Wash: Wash the filtrate with 0.5M HCl (Caution: rapid wash to remove DMAP, minimize contact time to protect vinyl), then Saturated
, then Brine. -
Isolation: Dry over
and concentrate. -
Purification: Flash chromatography is required to remove residual urea traces.
Quality Control & Validation
To ensure the protocol worked and the vinyl group is intact, verify the following analytical markers:
| Technique | Expected Signal | Interpretation |
| 1H NMR | Vinyl Group Retention. Characteristic AMX or ABX pattern of | |
| 1H NMR | Ester Formation. Methyl singlet or Ethyl quartet confirming alkylation. | |
| HPLC | Single peak, shifted retention time | Purity check. |
| Appearance | White/Off-white solid or clear oil | Yellow/Brown discoloration often indicates polymerization or decomposition. |
Troubleshooting Guide:
-
Issue: Product is pyrazole-3-carboxylate (no vinyl group).
-
Cause: Acidic hydrolysis.[1] Did you use an old bottle of
or expose the reaction to acid during workup? -
Fix: Switch to Protocol A (Base/Alkyl Iodide). Ensure all glassware is base-washed.
-
-
Issue: Low Yield / Gummy material.
-
Cause: Polymerization of the vinyl group.
-
Fix: Add 100-500 ppm of BHT (butylated hydroxytoluene) to the reaction mixture. Keep temperature < 40°C.
-
References
-
Steiner, L. et al. (2024).[2] Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications.[2][3] Link[2]
- Citation Context: Establishes the hydrolytic instability of -vinyl pyrazoles in the presence of mineral acids, valid
-
Tursunov, S. et al. (2025).[4][5] Synthesis of vinyl esters of aromatic carboxylic acids in the presence of Zn/SiOC catalytic systems. TÜBİTAK Academic Journals. Link
- Citation Context: Discusses vinyl ester stability and general vinyl
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8027614, Ethyl 5-ethyl-1H-pyrazole-3-carboxylate. Link
- Citation Context: Provides physical property d
-
Trofimenko, S. (1970).[6] Geminal bis(1-pyrazolyl)alkanes and their derivatives. Journal of the American Chemical Society. (Referenced via PMC review: Link)
-
Citation Context: Foundational work on ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
-vinyl pyrazole synthesis and reactivity.[2]
-
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-ethenyl-1H-pyrazole-3-carboxylate
Topic: Optimization of Yield and Regioselectivity in
Executive Summary & Strategic Analysis
Synthesizing methyl 1-ethenyl-1H-pyrazole-3-carboxylate presents a classic heterocyclic challenge: Regioselectivity .[1] The pyrazole ring contains two nucleophilic nitrogens. The presence of the electron-withdrawing methyl ester at position 3 (C3) creates an electronic and steric bias, but it does not guarantee a single isomer.
-
The Goal: Install a vinyl group on
(distal to the ester). -
The Risk: Formation of the thermodynamically stable but often undesired
-isomer (which results in the 1-ethenyl-5-carboxylate derivative) or polymerization of the vinyl group.[1]
This guide prioritizes the Copper(II)-Catalyzed Oxidative Coupling (Chan-Lam) as the primary "High-Fidelity" route due to its mild conditions and superior regiocontrol compared to classical alkylation.[1] A Two-Step Elimination route is provided as a robust backup for scale-up.[1]
Decision Matrix: Selecting Your Route
Before starting, select the protocol that matches your constraints.
Figure 1: Strategic decision tree for selecting the synthetic methodology based on scale and priority.
Protocol A: The "Golden Route" (Chan-Lam Coupling)[1]
This method utilizes the oxidative cross-coupling of the pyrazole N-H with a vinylboron species. It is preferred because the coordination mechanism of Copper(II) often enhances selectivity for the
Materials & Reagents
-
Substrate: Methyl 1H-pyrazole-3-carboxylate (1.0 equiv).[1]
-
Coupling Partner: Vinylboronic anhydride pyridine complex (0.6 equiv - Note: The anhydride is trimeric, so this provides ~1.8 equiv of vinyl source) OR Vinylboronic acid pinacol ester (2.0 equiv).
-
Catalyst: Cu(OAc)
(0.1 – 1.0 equiv). See Optimization Table below. -
Base: Pyridine (2.0 equiv) or Et
N. -
Solvent: Acetonitrile (MeCN) or DCM.
-
Atmosphere: Oxygen (Balloon) or Open Air (Drying tube).
Step-by-Step Methodology
-
Setup: In a round-bottom flask, dissolve Methyl 1H-pyrazole-3-carboxylate (1.0 equiv) in MeCN (0.2 M).
-
Addition: Add Cu(OAc)
(0.5 equiv) and the Vinylboronic source. -
Activation: Add Pyridine (2.0 equiv). The solution should turn a deep blue/green (active Cu-amine species).
-
Oxidation: Equip the flask with an O
balloon. Critical: Do not use inert gas (N /Ar). The reaction requires O to re-oxidize Cu(I) to Cu(II). -
Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.
-
Quench: Filter through a pad of Celite to remove copper salts. Wash with EtOAc.
-
Workup: Wash filtrate with 0.5M HCl (to remove pyridine) and Brine. Dry over Na
SO . -
Stabilization: Add a trace amount of BHT (butylated hydroxytoluene) before concentrating to prevent polymerization of the vinyl group.
Optimization Data: Catalyst & Ligand Effects
| Entry | Boron Source | Catalyst (Equiv) | Base | Time | Yield (Isolated) | N1:N2 Ratio |
| 1 | Vinyl-B(OH) | Cu(OAc) | Pyridine | 24h | 45% | 85:15 |
| 2 | Vinyl-BPin | Cu(OAc) | Et | 24h | 62% | 90:10 |
| 3 | Vinyl-boronic anhydride | Cu(OAc) | Pyridine | 18h | 88% | >95:5 |
Table 1: Comparison of boron sources. The anhydride pyridine complex (Entry 3) typically releases the vinyl group more slowly, preventing protodeboronation side-reactions.[1]
Protocol B: The Scale-Up Route (Alkylation-Elimination)[1]
If vinylboronic reagents are too costly, use this robust two-step sequence.
Step 1: Alkylation[1][2][3]
-
Dissolve Methyl 1H-pyrazole-3-carboxylate in DMF.
-
Add K
CO (2.5 equiv) and 1,2-dibromoethane (3.0 equiv). Note: Excess dihalide prevents dimerization.[1] -
Heat to 60°C for 4 hours.
-
Isolate the intermediate: Methyl 1-(2-bromoethyl)-1H-pyrazole-3-carboxylate.[1]
Step 2: Elimination
-
Dissolve the intermediate in THF or Toluene.
-
Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv).[1]
-
Heat to reflux for 2–4 hours.
-
Workup: Wash with water, extract with EtOAc.
-
Caution: The product is a Michael acceptor and can polymerize. Keep cool.
Troubleshooting Center (FAQs)
Issue 1: "The reaction stalled at 50% conversion."
Diagnosis: Catalyst death (Cu(II) depletion). Mechanism: The Chan-Lam cycle produces Cu(I).[1] If re-oxidation by Oxygen is too slow, Cu(I) disproportionates to Cu(0) (plating out as a mirror) and inactive species. Solution:
-
Increase O
Mass Transfer: Do not just use a balloon; ensure vigorous stirring to break the surface tension. -
Add Co-oxidant: Adding TEMPO (5 mol%) can accelerate the re-oxidation of Cu(I) to Cu(II).
Issue 2: "I have two spots on TLC with very close Rf values."
Diagnosis: Regioisomers (
-
N1 (Desired): Distal to the ester.
-
N2 (Undesired): Proximal to the ester. Verification: You must run a NOESY NMR.
-
Desired (N1-vinyl): You will see a NOE cross-peak between the vinyl proton and the pyrazole C5-H (the proton on the ring).
-
Undesired (N2-vinyl): The vinyl group is next to the ester; you might see NOE with the methyl ester protons, but no NOE with the C5-H. Fix: If using Route B (Alkylation), switch to Route A (Chan-Lam) for better selectivity. If already using Route A, lower the temperature to 0°C to enhance kinetic control.
Issue 3: "The product turned into a jelly/tar on the rotovap."
Diagnosis: Vinyl polymerization.
Cause:
-
Add Inhibitor: Add 200 ppm of BHT or Hydroquinone to the receiving flask before evaporation.[1]
-
Temperature Limit: Never heat the water bath above 35°C.
-
Storage: Store the neat oil at -20°C, preferably in solution (e.g., in DCM) if not using immediately.
Visualizing the Mechanism
Understanding the catalytic cycle helps troubleshoot the "Stall Point."
Figure 2: The Chan-Lam Catalytic Cycle. Note the critical role of Oxygen in regenerating the active Copper(II) species.
References
-
Chan-Lam Coupling (Original Methodology)
-
Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cu(OAc)2." Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941–2944.[1]
-
-
Mechanistic Insights (Cu(II) vs Cu(III))
-
Regioselectivity in Pyrazoles
-
Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, vol. 73, no. 9, 2008.
-
-
Vinylboronic Anhydride Pyridine Complex (Reagent Guide)
Sources
Technical Support Center: Purification of Methyl 1-ethenyl-1H-pyrazole-3-carboxylate
Case ID: PYR-VIN-003 Status: Open for Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Molecule Profile
Welcome to the technical support hub for Methyl 1-ethenyl-1H-pyrazole-3-carboxylate . This guide addresses the specific challenges associated with the N-vinyl pyrazole moiety—specifically its sensitivity to hydrolysis and propensity for polymerization—while ensuring the removal of critical impurities like the N-unsubstituted precursor and regioisomers.
Compound Critical Quality Attributes (CQAs)
| Property | Specification / Note |
| Structure | Pyrazole ring with a methyl ester at C3 and a vinyl group at N1. |
| Physical State | Typically a low-melting solid or viscous oil (purity dependent). |
| Stability Risk | High. The |
| Major Impurities | 1. Unreacted Methyl 1H-pyrazole-3-carboxylate (Starting Material).2. Regioisomer: Methyl 1-ethenyl-1H-pyrazole-5-carboxylate.3. Transition metals (Cu/Pd) if cross-coupling was used. |
Purification Decision Matrix
Before selecting a protocol, assess your crude mixture's profile. Use the following logic flow to determine the optimal purification route.
Caption: Figure 1. Decision matrix for selecting purification protocols based on impurity profile.
Troubleshooting Modules
Module A: Removing Unreacted Starting Material (The "Chemical" Wash)
Issue: The N-unsubstituted pyrazole (Methyl 1H-pyrazole-3-carboxylate) co-elutes with your product or streaks on silica.
Root Cause: The starting material has an acidic proton (
Protocol:
-
Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Wash the organic layer 2x with 10% aqueous
or 0.5M NaOH .-
Mechanism:[1] The base deprotonates the NH-pyrazole, forcing it into the aqueous layer as a salt. The N-vinyl product remains in the organic layer.
-
-
Wash 1x with Brine to remove excess water.
-
Dry over
(avoid if the product is extremely acid-sensitive, though rare for this specific ester). -
Concentrate in vacuo at
.
Module B: Chromatography Troubleshooting (Isomer Separation)
Issue: Separation of the 1,3-isomer (Target) from the 1,5-isomer (Impurity) is poor. Root Cause: Regioisomers often have identical molecular weights and very similar polarities. Critical Warning: Do NOT use acidic modifiers (Acetic acid, TFA) in your mobile phase. Acid catalyzes the hydrolysis of the vinyl group, releasing acetaldehyde and reverting the product to the starting material.
Optimized Flash Conditions:
-
Stationary Phase: Neutral Silica Gel (40-63 µm).
-
Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 95:5
End 70:30). -
Additive: Add 1% Triethylamine (TEA) to the mobile phase if you observe streaking or degradation on the column. The TEA neutralizes acidic sites on the silica.
Regioisomer Identification (The "NOE" Check): Before pooling fractions, confirm the isomer identity using 1D-NOE NMR.
-
Target (1,3-isomer): Irradiation of the vinyl proton (
) shows NOE enhancement of the pyrazole ring proton at C5 ( ). -
Impurity (1,5-isomer): Irradiation of the vinyl proton shows NOE enhancement of the methyl ester group (or lack of C5-H interaction).
Module C: Stabilization & Storage
Issue: The product turns into an insoluble jelly or gum after 24 hours. Root Cause: Radical polymerization of the alkene (vinyl) group.
Prevention Protocol:
-
Inhibition: Add a radical inhibitor like BHT (Butylated hydroxytoluene) at 50-100 ppm if the compound is to be stored for >1 week.
-
Atmosphere: Store under Argon/Nitrogen. Oxygen can initiate radical chains.
-
Temperature: Store at
.
Frequently Asked Questions (FAQs)
Q1: My product has a persistent green/blue tint. How do I remove it?
-
Diagnosis: This indicates residual Copper (Cu) or Palladium (Pd) from the cross-coupling reaction.
-
Fix: Do not rely on column chromatography alone.
-
Method 1: Wash the organic phase with 10% aqueous EDTA (pH 8) or Aqueous Ammonia (10%) .
-
Method 2: Stir the organic solution with SiliaMetS® Thiol or charcoal for 30 minutes, then filter through Celite.
-
Q2: Can I recrystallize this compound?
-
Answer: Yes, if the purity is already >85%.
-
Solvent System: Attempt dissolution in a minimum amount of warm Diisopropyl Ether (IPE) or TBME , then cool to
. Alternatively, use a mixed solvent system of Hexane/DCM (dissolve in DCM, slowly add Hexane until cloudy, then cool).
Q3: The NMR shows a small aldehyde peak (~9.8 ppm). What happened?
-
Diagnosis: Hydrolysis has occurred. The vinyl group has cleaved, generating acetaldehyde.
-
Remedy: Your solvent (CDCl3) might be acidic (HCl traces). Filter your NMR solvent through basic alumina before use, or switch to DMSO-
or Acetone- which are generally less acidic.
Synthesis & Impurity Pathway Visualization
Understanding how the impurities form aids in their removal.
Caption: Figure 2.[2][3][4] Synthesis pathways showing the origin of critical impurities (regioisomers, polymers, and hydrolysis products).
References
-
Vasilevsky, S. F., et al. (2003). "Ethyl Vinyl Ether - An Agent for Protection of the Pyrazole NH-Fragment."[5] Heterocycles, 60(4), 879-886.[5]
-
Lundbeck A/S. (2018).[1] "Preparation of ethyl 3-methyl-1H-pyrazole-5-carboxylate." World Intellectual Property Organization, WO2018/xxx.
-
BenchChem. (2025).[6] "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Guides.
-
PubChem. (2025).[2][3] "Methyl 1H-pyrazole-3-carboxylate: Chemical and Physical Properties." National Library of Medicine.
-
Silva, A. M. S., et al. (2022).[7] "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules, 27, 3493.[8]
Sources
- 1. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Strategies for Solubilizing Pyrazole Esters in Aqueous Media
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazole esters in aqueous environments. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, field-tested solutions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my pyrazole esters consistently insoluble in aqueous buffers?
A: The poor aqueous solubility of many pyrazole esters stems from their fundamental physicochemical properties. Typically, these molecules possess a crystalline structure that is highly stable, meaning a significant amount of energy is required to break this lattice and allow the molecules to interact with water (solvation). Furthermore, the ester functional group and the often-substituted pyrazole ring contribute to a high degree of lipophilicity (a tendency to dissolve in fats or lipids rather than water), further reducing their affinity for aqueous media.
Q2: What is the most critical first step when troubleshooting solubility?
A: Before employing advanced techniques, it is crucial to characterize the solid-state properties of your compound. Techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) can reveal if you are working with a stable crystalline form or a more soluble amorphous form. This information is fundamental as it dictates the most appropriate solubilization strategy.
Q3: Can I simply increase the temperature to improve solubility?
A: While increasing temperature can enhance the solubility of some compounds, it is often not a viable solution for pyrazole esters in a research or development setting. Many esters are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bond, especially at elevated temperatures or non-neutral pH. This would lead to the degradation of your parent compound, compromising experimental results.
Part 2: Troubleshooting Guide: A Stepwise Approach
This section provides a systematic workflow for addressing solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.
Step 1: pH Modification
A: If your pyrazole ester contains an acidic or basic functional group, adjusting the pH of your aqueous medium is the most direct method to attempt. The principle is to convert the neutral, less soluble form of the molecule into a charged, more soluble salt form.
-
For acidic compounds: Adjust the pH to be at least 2 units above the compound's pKa.
-
For basic compounds: Adjust the pH to be at least 2 units below the compound's pKa.
Experimental Protocol: pH Adjustment for Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., from pH 3 to pH 9).
-
Add a known excess amount of your pyrazole ester to a fixed volume of each buffer.
-
Agitate the samples at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Plot the measured solubility against the pH to determine the optimal pH for solubilization.
Step 2: Co-Solvent Systems
A: The use of co-solvents is a widely adopted and effective strategy. Co-solvents are water-miscible organic solvents that, when added to an aqueous medium, reduce the overall polarity of the solvent system. This "polarity reduction" makes the environment more favorable for lipophilic molecules like pyrazole esters to dissolve.
Commonly Used Co-Solvents in Research
| Co-Solvent | Typical Starting Concentration (v/v) | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 1-10% | Highly effective, but can be toxic to cells at higher concentrations. |
| Ethanol | 5-20% | Generally well-tolerated in many biological systems; less solubilizing power than DMSO. |
| Propylene Glycol (PG) | 10-30% | Often used in pharmaceutical formulations; can increase solution viscosity. |
| Polyethylene Glycol 400 (PEG 400) | 10-40% | Low toxicity; suitable for many in vivo and in vitro applications. |
Experimental Protocol: Preparing a Stock Solution with a Co-Solvent
-
Weigh out a precise amount of your pyrazole ester.
-
Dissolve the compound in a minimal volume of 100% co-solvent (e.g., DMSO). This will be your high-concentration stock solution.
-
For your working solution, perform a serial dilution of this stock solution into your aqueous buffer.
-
Crucial Step: When diluting, add the stock solution to the buffer dropwise while vortexing vigorously. This prevents the compound from immediately precipitating out of solution upon contact with the aqueous environment.
Step 3: Utilizing Excipients - Cyclodextrins
A: Cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity. The pyrazole ester molecule can be encapsulated within this lipophilic core, forming an "inclusion complex." This complex effectively masks the lipophilic nature of the drug, allowing the entire structure to be soluble in water due to the hydrophilic exterior of the cyclodextrin.
Diagram: Mechanism of Cyclodextrin Encapsulation
Caption: Encapsulation of a lipophilic pyrazole ester within a cyclodextrin's cavity to form a water-soluble inclusion complex.
Commonly Used Cyclodextrins
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice for parenteral formulations. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Possesses a high affinity for many drug molecules and is widely used in approved pharmaceutical products. |
Part 3: Logical Troubleshooting Workflow
This diagram outlines a systematic approach to resolving solubility issues with pyrazole esters.
Diagram: Troubleshooting Workflow for Pyrazole Ester Solubility
Caption: A decision tree for systematically addressing the aqueous solubility of pyrazole esters.
References
-
Title: Strategies to Address Poor Water Solubility in Drug Discovery Source: ScienceDirect URL: [Link]
-
Title: Lipophilicity in Drug Design Source: Chemical Reviews URL: [Link]
-
Title: Ester Hydrolysis Source: LibreTexts Chemistry URL: [Link]
-
Title: Is DMSO a Friend or Foe in Cell-Based Assays? Source: Cisbio URL: [Link]
-
Title: Polyethylene Glycol (PEG): A Versatile Polymer for Biomedical Applications Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: Cyclodextrins as Pharmaceutical Solubilizing Excipients Source: National Center for Biotechnology Information (NCBI) URL: [Link]
minimizing side reactions in 1-vinyl pyrazole functionalization
This guide is structured as a dynamic Technical Support Center for researchers working with 1-vinyl pyrazoles . It addresses the unique "Janus-faced" reactivity of this moiety: an electron-rich enamine-like alkene attached to an electron-deficient aromatic ring.
Status: Online | Specialist: Senior Application Scientist | Ticket: #VPZ-SIDE-RXN
Core Directive & Chemical Logic
The Central Challenge: 1-Vinyl pyrazoles possess two competing reactive centers:
-
The Vinyl Handle (N-Vinyl): Susceptible to acid-catalyzed hydrolysis (acting as an acetaldehyde surrogate), radical polymerization, and electrophilic addition.
-
The Pyrazole Core: Susceptible to C-H activation, lithiation (C5), and electrophilic aromatic substitution (C4).
Your Goal: Functionalize the ring (or controlled positions) without triggering the "self-destruct" mechanisms of the vinyl group.
Troubleshooting Guides (Q&A)
Module A: Stability & Storage (The "Disappearing" Moiety)
Q1: "My product vanished during aqueous workup, and the NMR shows free pyrazole and acetaldehyde. What happened?"
Diagnosis: Acid-Catalyzed Hydrolysis.
The N-vinyl group is electronically similar to an enamine. Even mild mineral acids (or acidic silica gel) protonate the
The Fix (Protocol):
-
Avoid Acidic Workups: Never use 1M HCl to quench reactions. Use saturated
(mildly acidic but usually tolerated) or, preferably, . -
Chromatography: Pre-treat silica gel with 1% Triethylamine (Et3N) in hexanes before loading your column. This neutralizes acidic sites on the silica surface.
-
Mechanism:
Q2: "I concentrated my pure 1-vinyl pyrazole, and it turned into a glassy, insoluble gel overnight."
Diagnosis: Radical Polymerization. 1-vinyl pyrazoles are potent monomers. Concentration removes solvent molecules that act as heat sinks, and trace peroxides in ethers (THF/Ether) can initiate radical chains.
The Fix (Protocol):
-
Stabilization: Add 50–100 ppm of BHT (Butylated hydroxytoluene) or 4-tert-butylcatechol immediately after isolation if the compound is stored neat.
-
Temperature: Store at -20°C.
-
Concentration: Do not rotary evaporate to dryness at high temperatures (>40°C).
Module B: Ring Functionalization (C5 vs. Vinyl)
Q3: "I am trying to lithiate C5 with n-BuLi, but I see complex mixtures and alkylated vinyl groups."
Diagnosis: Competitive Michael Addition / Polymerization. While the N-vinyl group directs lithiation to C5 (via coordination), the vinyl group is also an electrophile. At temperatures above -70°C, n-BuLi can attack the vinyl double bond or induce anionic polymerization.
The Fix (Self-Validating Protocol):
-
Solvent: Dry THF (stabilizes the lithiated species).
-
Temperature: Cool to -78°C strictly.
-
Order of Addition: Add n-BuLi slowly down the side of the flask to the pyrazole solution.
-
Trapping: Add the electrophile (e.g., aldehyde, halide) at -78°C and allow to warm only after the electrophile is present.
Q4: "I want to brominate the C4 position, but Br2 is adding across the vinyl double bond."
Diagnosis: Electrophilic Addition Dominance. Unlike imidazoles, which form charge-transfer complexes, 1-vinyl pyrazoles undergo direct electrophilic addition at the vinyl group because the alkene is more nucleophilic than the electron-deficient C4 position.
The Fix:
-
Switch Reagent: Do not use elemental
. Use N-Bromosuccinimide (NBS) in polar aprotic solvents (DMF or MeCN). -
Alternative Path: Use the Lithiation-Halogenation route (from Q3) using
or as the electrophile. This guarantees ring selectivity because the anion is localized at C5.
Module C: Catalysis (Heck & Cross-Coupling)
Q5: "I'm trying to Suzuki couple a boronic acid to a chloro-1-vinylpyrazole, but the vinyl group is participating in Heck reactions."
Diagnosis: Competitive Olefin Coordination. The 1-vinyl group is a competent ligand for Pd(0). If your catalytic cycle is slow, the Pd will insert into the vinyl-H bond (C-H activation) or coordinate the alkene.
The Fix:
-
Ligand Selection: Use bulky, electron-rich phosphines (e.g., XPhos , SPhos ) or NHC ligands. These bulky ligands sterically crowd the metal center, making it difficult for the vinyl group (which requires a specific coordination geometry) to compete with the oxidative addition of the C-Cl bond.
-
Base Selection: Use weak bases (
) rather than carbonates to suppress base-assisted C-H activation of the vinyl group.
Data & Decision Support
Reactivity Profile Table
| Reaction Type | Target Site | Major Side Reaction | Prevention Strategy |
| Lithiation | C5 (Ring) | Vinyl Polymerization / Michael Addn. | T < -78°C; THF solvent; Fast trapping. |
| Halogenation | C4 (Ring) | Vinyl Addition (Vicinal Dihalide) | Use NBS/NIS instead of |
| Heck Coupling | Vinyl ( | Ring Arylation (if Halogenated) | Use specific ligands to differentiate; Control temp. |
| Acid Workup | N/A | Hydrolysis to Acetaldehyde | Use buffered quench ( |
Visual Logic: Pathway Selection
The following diagram illustrates the decision logic to avoid side reactions during functionalization.
Caption: Decision tree for selecting functionalization conditions while mitigating specific vinyl-group side reactions.
Visual Logic: Hydrolysis Mechanism
Understanding the acid sensitivity is critical for storage and workup.
Caption: Mechanism of acid-catalyzed hydrolysis of 1-vinyl pyrazole, highlighting the iminium intermediate.
References
-
Silva, V. L. M., & Silva, A. M. S. (2022).[1] "Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity." Molecules, 27(11), 3493.[1] Link
- Key Insight: Comprehensive review covering polymerization rates, halogenation selectivity (addition vs. substitution), and stability.
-
Steiner, L., et al. (2024).[2][3] "Vinyl-pyrazole as a biomimetic acetaldehyde surrogate."[2][3] Chemical Communications, 60, 6873-6876.[2] Link
-
Key Insight: Establishes the mechanism of hydrolysis and the role of 1-vinyl pyrazole as a "masked" acetaldehyde, emphasizing acid sensitivity.[4]
-
- Begtrup, M., et al. (1993). "The N-Vinyl Group as a Protection Group for the Preparation of 3(5)-Substituted Pyrazoles via Bromine-Lithium Exchange." Journal of the Chemical Society, Perkin Transactions 1. (Contextualized via Search Result 1.1/1.3).
- Trofimenko, S. (1970). "Pyrazol-1-yl-ethylenes." Journal of the American Chemical Society.
Sources
- 1. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Vinyl-pyrazole as a biomimetic acetaldehyde surrogate - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01305K [pubs.rsc.org]
Technical Support Center: Pyrazole Carboxylate Regioisomer Separation
This guide serves as a specialized technical support resource for researchers encountering regioselectivity challenges in the synthesis of pyrazole carboxylates. It is structured to address identification, prevention (synthetic control), and remediation (separation) of isomeric mixtures.
Status: Active | Topic: Regioisomer Management in Knorr Synthesis | Role: Senior Application Scientist
Introduction
The condensation of hydrazines with unsymmetrical 1,3-dicarbonyls (Knorr Pyrazole Synthesis) is the industry standard for generating pyrazole scaffolds.[1] However, it notoriously yields mixtures of 1,3- and 1,5-regioisomers .
In drug discovery, the biological activity often resides in a single isomer. The 1,5-isomer, for instance, is sterically congested and often exhibits distinct pharmacokinetic profiles compared to the 1,3-isomer. This guide provides a logic-driven workflow to solve the "Isomer Problem."
Module 1: Identification & Characterization
"Before you separate, you must identify. Do not rely solely on LCMS."
FAQ: How do I definitively distinguish between 1,3- and 1,5-isomers?
A: Standard 1H NMR is often insufficient due to overlapping signals. The gold standard is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY spectroscopy.
-
The Logic: In the 1,5-isomer , the substituent on the Nitrogen (
) is spatially close to the substituent at Carbon 5 ( ). In the 1,3-isomer , the substituent is distant from the substituent. -
Protocol:
-
Irradiate the protons of the
-substituent (e.g., -Methyl or -Aryl). -
Observe the NOE response.
-
Positive Enhancement at C5-R: Confirms 1,5-isomer .
-
No Enhancement at C3-R: Suggests 1,3-isomer (confirm by irradiating C3-R; it should not see the N-group).
-
-
Troubleshooting: Ambiguous NMR Assignments
Q: My NOE signals are weak. How else can I confirm structure? A: Use HMBC (Heteronuclear Multiple Bond Correlation) .[2]
-
1,5-Isomer: The
-substituent protons will show a strong 3-bond coupling ( ) to the C5 carbon. -
1,3-Isomer: The
-substituent protons will show a 3-bond coupling to the C3 carbon. -
Differentiation: C3 and C5 carbons typically have distinct chemical shifts. C5 is often more deshielded (downfield) if attached to an electron-withdrawing group, but this varies by substrate. Always pair HMBC with HSQC to identify the carbon shifts first.
Module 2: Synthetic Control (Prevention)
"The best separation is the one you don't have to do."
FAQ: Can I force the reaction to produce only one isomer?
A: Absolute regioselectivity is rare, but you can significantly skew the ratio using solvent effects and fluorinated alcohols .
Mechanism of Action: The reaction proceeds through a tetrahedral intermediate. The elimination of water is the rate-determining step. Fluorinated solvents like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) stabilize specific intermediates via hydrogen bonding, often favoring the 1,3-isomer (or the isomer formed via the most stable enol).
Data Comparison: Solvent Effect on Regioselectivity Reaction of Methylhydrazine with unsymmetrical 1,3-diketone
| Solvent | Dielectric Constant | Typical 1,3:1,5 Ratio | Notes |
| Ethanol (EtOH) | 24.5 | 60:40 to 70:30 | Standard, poor selectivity. |
| THF | 7.5 | 50:50 | Non-selective. |
| TFE (Trifluoroethanol) | 27.0 | 90:10 to >95:5 | Recommended. H-bond donor. |
| Acetic Acid | 6.2 | Variable | Can promote 1,5-isomer in some cases. |
Visualization: Regioselectivity Decision Pathway
The following diagram illustrates the mechanistic divergence and control points.
Caption: Mechanistic divergence in pyrazole synthesis. Fluorinated solvents stabilize the transition state leading to the 1,3-isomer.
Module 3: Separation & Purification
"When synthesis yields a mixture, rigorous purification is the only path forward."
Protocol: Flash Column Chromatography Strategy
Issue: Pyrazole regioisomers often have
-
Stationary Phase: Use high-performance silica (20–40 µm spherical particles) rather than standard 40–63 µm irregular silica.
-
Loading: Do not wet load. Dissolve the crude mixture in minimal DCM, adsorb onto silica (1:5 ratio), and evaporate to dryness (Dry Loading ). This eliminates band broadening caused by the injection solvent.
-
Eluent System:
-
Avoid pure EtOAc/Hexane if separation is poor.
-
Try: DCM/MeOH (99:1 to 95:5) or Toluene/Acetone (gradient). Toluene often provides unique selectivity for nitrogen heterocycles via
interactions.
-
Protocol: Selective Crystallization (The "Crash Out" Method)
If one isomer is a solid and the other is an oil (or significantly more soluble), use this before chromatography.
-
Solvent Screen: Test solubility in Isopropanol (IPA) and Heptane.
-
Procedure:
-
Dissolve crude mixture in hot IPA (minimal volume).
-
Add Heptane dropwise until persistent cloudiness appears.
-
Cool slowly to RT, then to 4°C.
-
Result: The symmetric or higher-melting isomer (often the 1,5-isomer if it packs better) may crystallize out. Filter and analyze the mother liquor.
-
Visualization: Purification Decision Tree
Follow this logic to minimize material loss and time.
Caption: Logical workflow for selecting the most efficient purification method based on physical state and chromatographic resolution.
References
-
BenchChem. Column chromatography conditions for separating pyrazole isomers. Retrieved from .
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. .
-
Ghanem, A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. .
-
López, C., et al. (2011).[3] Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Inorganica Chimica Acta.[3] .
-
Maddila, S., et al. (2013). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. .
Sources
troubleshooting low conversion rates in vinyl pyrazole reactions
Welcome to the Technical Support Center for vinyl pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low conversion rates, in their vinylation reactions. As your dedicated scientific resource, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve issues effectively. This center is structured to move from common, quickly-resolved questions to a deeper, systematic approach for more persistent challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles in vinyl pyrazole synthesis.
Q1: My N-vinylation reaction shows no conversion, and I only recover my starting pyrazole. What is the most common cause?
A1: The most frequent culprit is an ineffective base or improper activation of the pyrazole N-H bond. The pyrazole proton is acidic, but requires a sufficiently strong base to be deprotonated, forming the pyrazolate anion, which is the active nucleophile. Ensure your base is anhydrous and strong enough for the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO are standard starting points.[1] If using a weaker base, you may see no reaction. Also, confirm your vinylating agent (e.g., vinyl halide, vinyl triflate) is not degraded.
Q2: I'm seeing a mixture of N1 and N2 vinylated products for my unsymmetrical pyrazole. How can I improve regioselectivity?
A2: Regioselectivity is a classic challenge in pyrazole chemistry, governed by a sensitive balance of steric and electronic factors.[1]
-
Steric Hindrance: Vinylation generally favors the less sterically hindered nitrogen atom. If your pyrazole has a bulky substituent at the 3-position, the reaction will likely favor the N1 position.[1][2]
-
Solvent Choice: Solvent polarity is critical. In some systems, highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity compared to standard solvents like ethanol.[3]
-
Catalyst/Base System: The choice of base and catalyst can direct the outcome. For instance, certain magnesium-based catalysts may favor N2-alkylation.[1]
Q3: My catalyst appears to be inactive. What are the first things to check?
A3: For transition-metal-catalyzed reactions (e.g., using Palladium or Copper), catalyst deactivation is a common issue.
-
Atmosphere: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize the active catalyst, especially low-valent palladium and copper species.[3]
-
Ligand Choice: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. For palladium-catalyzed vinylations, bulky, electron-rich phosphine ligands are often required.[4][5] Ensure the ligand is pure and not oxidized.
-
Reagent Purity: Impurities in solvents or starting materials (especially sulfur- or amine-containing impurities) can poison the catalyst.
Section 2: Systematic Troubleshooting Guide for Low Conversion
When simple fixes do not suffice, a more structured approach is necessary. This guide helps you diagnose the problem based on reaction observation.
Initial Diagnostic Workflow
Before altering parameters, analyze your crude reaction mixture by TLC, LC-MS, or ¹H NMR to determine its composition. This information is critical for accurate diagnosis.
Caption: Troubleshooting workflow for low conversion rates.
Problem Area 1: Reagents and Substrates
Issue: Low conversion, pyrazole starting material largely unreacted.
-
Potential Cause: Insufficient pyrazole nucleophilicity.
-
Scientific Rationale: The N-vinylation reaction relies on the nucleophilic attack of the pyrazolate anion on the vinylating agent. Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyrazole ring increase the acidity of the N-H proton, making deprotonation easier but simultaneously decreasing the nucleophilicity of the resulting anion. Conversely, electron-donating groups (-Me, -OMe) increase nucleophilicity.[6]
-
Solution: For pyrazoles with strongly electron-withdrawing groups, a stronger base (e.g., NaH) or more forcing conditions (higher temperature) may be required. Be aware that very high temperatures can sometimes lead to pyrazole isomerisation.[7]
-
-
Potential Cause: Poor solubility of the pyrazole or its salt.
-
Scientific Rationale: If the pyrazole or its corresponding metallic salt precipitates from the reaction mixture, its effective concentration in the solution phase drops to near zero, halting the reaction.
-
Solution:
-
Solvent Screening: Switch to a more effective solvent. Polar aprotic solvents like DMF, DMSO, or NMP are generally superior for dissolving salts compared to less polar options like toluene or THF.[8]
-
Co-Solvents: Introduce a co-solvent to improve solubility.[8]
-
Phase-Transfer Catalysis (PTC): For reactions in biphasic systems or where solubility is a major issue, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can shuttle the pyrazolate anion into the organic phase, facilitating the reaction. This approach has been successfully used to synthesize 1-vinylpyrazoles from 1-(2-chloroethyl)pyrazoles.[6][9]
-
-
Problem Area 2: Catalyst and Reaction Conditions
Issue: Reaction starts but stalls at low to moderate conversion.
-
Potential Cause: Catalyst deactivation or insufficient loading.
-
Scientific Rationale: In transition-metal-catalyzed reactions, the active catalytic species (e.g., Pd(0)) can be sensitive and prone to deactivation through oxidation or aggregation. The choice of ligand is critical to protect the metal center and promote the desired catalytic cycle (oxidative addition → reductive elimination).[5]
-
Solution:
-
Ligand Screening: The ligand has a profound effect on catalyst efficacy. For palladium-catalyzed N-vinylations, bulky phosphine ligands like P(t-Bu)₃ are often effective.[4] Experiment with different ligands to find one that provides a stable and active catalyst.
-
Increase Catalyst Loading: As a diagnostic step, double the catalyst and ligand loading (e.g., from 1 mol% to 2 mol%). If the conversion improves significantly, it suggests catalyst death was the limiting factor.
-
Use a Pre-catalyst: Using a stable pre-catalyst that generates the active species in situ can sometimes give more reproducible results.
-
-
-
Potential Cause: Suboptimal Temperature.
-
Scientific Rationale: Every reaction has an optimal temperature range. Too low, and the activation energy barrier is not overcome, resulting in a sluggish reaction. Too high, and you risk decomposition of reagents, products, or the catalyst, as well as the formation of side products.[10]
-
Solution: Run a temperature screen. Set up several small-scale reactions in parallel at different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C) to identify the optimal condition. For many palladium-catalyzed cross-couplings, temperatures between 80-120 °C are common.[11]
-
Data Summary: Key Reaction Parameters
The following tables summarize common choices for catalysts, bases, and solvents that can be used as a starting point for optimization.
Table 1: Common Catalytic Systems for N-Vinylation of Pyrazoles
| Catalyst Source | Ligand (if applicable) | Typical Vinylating Agent | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | Bulky Phosphines (e.g., P(t-Bu)₃) | Vinyl Triflates, Vinyl Halides | A robust system for C-N cross-coupling; requires inert conditions.[4][12] |
| CuI, CuF₂ | N-based ligands (e.g., DMAP, Phen) | Vinyl Halides, Vinylsilanes | Often more economical than palladium; can be sensitive to substrate.[13][14] |
| Rh₂(OAc)₄ | None | Vinyl Diazo Compounds | Used for N-H insertion reactions with vinylcarbenoids.[2] |
| None (Base-mediated) | None | Activated vinyl systems, Alkynes | Direct addition to electron-deficient alkynes or elimination from precursors.[15] |
Table 2: Influence of Solvent and Base on Pyrazole Vinylation
| Solvent | Base | Typical Outcome & Rationale |
| DMF, DMSO | K₂CO₃, Cs₂CO₃ | Good General System. Polar aprotic solvents aid in dissolving the pyrazolate salt, increasing reaction rates. Cs₂CO₃ is more soluble and basic, often improving yields.[1] |
| Toluene, Dioxane | NaOt-Bu, K₃PO₄ | For Sensitive Substrates. Less polar solvents may be required if the substrate or product is sensitive to highly polar conditions. Stronger, non-nucleophilic bases are often needed.[11] |
| Acetonitrile (MeCN) | DBU, Et₃N | For Elimination/Annulation. Often used in metal-free routes, such as base-promoted cycloadditions followed by N-vinylation.[16][17] |
| TFE, HFIP | (Reaction dependent) | Improved Regioselectivity. Fluorinated alcohols can influence the reaction pathway through hydrogen bonding, dramatically enhancing regioselectivity in some cases.[3] |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Vinylation
This protocol provides a robust starting point for the N-vinylation of a pyrazole with a vinyl bromide using a palladium catalyst.
Materials:
-
Pyrazole (1.0 eq)
-
Vinyl Bromide (1.2 - 1.5 eq)
-
Pd(OAc)₂ (0.02 eq, 2 mol%)
-
P(t-Bu)₃ (0.04 eq, 4 mol%) or suitable ligand
-
NaOt-Bu (1.5 eq)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert atmosphere line (Argon/N₂)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the pyrazole (1.0 eq), NaOt-Bu (1.5 eq), Pd(OAc)₂ (0.02 eq), and ligand (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed solvent via syringe to achieve a concentration of ~0.1 M.
-
Add the vinyl bromide (1.2 eq) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diagnostic Small-Scale Reaction Array for Optimization
Use this workflow to efficiently screen multiple conditions (e.g., solvents, bases, catalysts) in parallel.
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study challenges notion that solution-phase organic reactions are unfeasible at high temperatures | Research | Chemistry World [chemistryworld.com]
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- 10. mdpi.com [mdpi.com]
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- 12. Palladium-catalyzed synthesis of N-vinyl pyrroles and indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Copper-Catalyzed Alkynylation of In Situ-Generated Azoalkenes: An Umpolung Approach to Pyrazoles [organic-chemistry.org]
- 14. CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study [organic-chemistry.org]
- 15. mdpi.com [mdpi.com]
- 16. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to IR Spectroscopy of Vinyl and Ester Functional Groups on Pyrazole Scaffolds
For researchers and professionals in drug development and materials science, the pyrazole nucleus is a cornerstone of molecular design, prized for its diverse biological activities and versatile chemical properties.[1][2][3] Functionalization of this heterocyclic core with vinyl and ester groups unlocks a vast chemical space, enabling applications from novel polymers to potent pharmaceutical agents.[4][5] Infrared (IR) spectroscopy serves as a rapid, non-destructive, and indispensable tool for confirming the successful incorporation of these groups and for probing the electronic interplay between the substituent and the aromatic pyrazole ring.
This guide provides an in-depth comparison of the characteristic IR spectral features of vinyl and ester groups appended to pyrazoles. We will move beyond simple peak tables to explain the causality behind spectral shifts, offer a robust experimental protocol, and present data-driven comparisons to aid in your structural elucidation efforts.
The Vibrational Language of Functional Groups: A Primer
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations.[6] Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique spectral "fingerprint." For the purpose of this guide, we are interested in stretching vibrations (the rhythmic lengthening and shortening of a bond) and bending vibrations (a change in the angle between bonds), as these are most diagnostic for the groups .[6][7]
Section 1: The Vinyl Group on a Pyrazole Ring
The vinyl group (–CH=CH₂) is a key building block, acting as a dienophile in cycloaddition reactions or a monomer for polymerization.[4][5] Its presence is confirmed by several distinct IR absorptions.
1.1. Core Vibrational Modes of the Vinyl Group
A standard, non-conjugated vinyl group exhibits three primary types of diagnostic peaks.[6][7][8]
-
=C-H Stretching: This vibration occurs at a higher frequency than the C-H stretching of alkanes. The sp² hybridization of the vinyl carbons creates a stronger, stiffer C-H bond. This peak is a reliable indicator of unsaturation.[6][9]
-
C=C Stretching: The stretching of the carbon-carbon double bond gives rise to a peak of variable intensity. Its position can be influenced by substitution and conjugation.[8]
-
=C-H Bending: These vibrations, which occur out-of-plane, are often strong and can be diagnostic for the substitution pattern on the double bond.
1.2. Influence of the Pyrazole Ring and Experimental Data
When a vinyl group is attached to a pyrazole ring, its electronic environment changes. The pyrazole ring is aromatic and can engage in conjugation with the vinyl π-system. This electronic communication subtly alters the bond strengths and, consequently, their vibrational frequencies. Specifically, conjugation tends to lower the frequency (decrease the wavenumber) of the C=C stretching vibration.[10]
Below is a comparative table summarizing the typical IR absorption ranges for a generic vinyl group versus those observed or expected for a vinylpyrazole.
| Vibrational Mode | Typical Range (Alkene) | Expected Range (Vinylpyrazole) | Intensity | Notes & Rationale |
| =C-H Stretch | 3100–3010 cm⁻¹[8][9] | 3100–3010 cm⁻¹ | Medium | The position of this peak is less sensitive to the electronic environment of the pyrazole ring compared to the C=C stretch. |
| C=C Stretch | 1680–1620 cm⁻¹[8][9] | 1650–1620 cm⁻¹ | Variable | Conjugation with the pyrazole ring delocalizes the π-electrons, slightly weakening the C=C bond and shifting the absorption to a lower wavenumber.[10] |
| =C-H Bend (Out-of-Plane) | 1000–650 cm⁻¹[11] | ~990 and ~910 cm⁻¹ | Strong | These two strong bands are highly characteristic of a monosubstituted alkene (vinyl group). |
Recent research on a tungsten complex that facilitates the formation of N-vinyl-3,5-dimethyl-pyrazole provides a practical example, highlighting the role of vinylpyrazoles as reactive intermediates.[12] While the full IR spectrum of the isolated intermediate is not detailed, its formation underscores the importance of identifying this functional group.[12]
Caption: Key vibrational modes for a vinyl-substituted pyrazole.
Section 2: The Ester Group on a Pyrazole Ring
Esters (–COOR) are prevalent in pharmaceuticals and serve as important synthetic intermediates. Their IR spectrum is dominated by the highly polar carbonyl group (C=O), making it one of the most readily identifiable functional groups.
2.1. Core Vibrational Modes of the Ester Group
The ester functional group is characterized by what is often called the "Rule of Three": three intense peaks that are highly diagnostic.[13]
-
C=O Stretching: This is typically the strongest and sharpest peak in the spectrum. Its position is sensitive to the electronic environment.
-
C-O-C Asymmetric & Symmetric Stretching: Esters possess two C-O single bonds, each with a characteristic stretching frequency. These appear as two distinct, strong absorptions in the fingerprint region.[10]
2.2. Influence of the Pyrazole Ring and Experimental Data
Attaching an ester to a pyrazole ring, particularly at the C-3 or C-5 position, places the carbonyl group in conjugation with the aromatic system. This conjugation allows for resonance, which delocalizes the carbonyl π-electrons, lengthens and weakens the C=O bond, and consequently lowers its stretching frequency.[6] Conversely, if the ester is attached via the nitrogen (N-1), the influence on the C=O frequency may be different, depending on the other substituents. Theoretical studies on pyrazolones have shown that substituents on the ring can increase the C=O frequency by altering electron delocalization.[1]
The following table compares the IR absorption ranges for a standard aliphatic ester with those expected for a pyrazole-carboxylate.
| Vibrational Mode | Typical Range (Aliphatic Ester) | Expected Range (Pyrazole-Ester) | Intensity | Notes & Rationale |
| C=O Stretch | 1750–1735 cm⁻¹[6][8][9] | 1730–1715 cm⁻¹ | Very Strong, Sharp | This shift to lower wavenumber is a hallmark of α,β-unsaturated or aromatic esters due to conjugation with the pyrazole ring.[6] |
| C-O-C Asymmetric Stretch | ~1300–1150 cm⁻¹[10] | ~1300–1150 cm⁻¹ | Strong | Corresponds to the stretching of the C-O bond adjacent to the carbonyl. Its position is generally consistent. |
| C-O-C Symmetric Stretch | ~1150–1000 cm⁻¹[10] | ~1150–1000 cm⁻¹ | Strong | Corresponds to the stretching of the O-R bond. The presence of two strong bands in this region is highly indicative of an ester.[10][13] |
Section 3: Experimental Protocol for High-Integrity IR Analysis
The trustworthiness of any spectral interpretation rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining high-quality FTIR spectra of pyrazole derivatives.
Objective: To obtain a clean, reproducible IR spectrum of a functionalized pyrazole sample, free from atmospheric and solvent artifacts.
Methodology: Attenuated Total Reflectance (ATR)
ATR-FTIR is often preferred for solid samples due to its minimal sample preparation and high reproducibility.
Step-by-Step Protocol:
-
Instrument Preparation & Background Scan:
-
Action: Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Use a solvent known to dissolve your compound (e.g., isopropanol or acetone), followed by a volatile, non-absorbing solvent (e.g., hexane) to dry, and wipe with a lint-free tissue.
-
Causality: Any residue on the crystal from previous samples or cleaning solvents will appear in your spectrum. A pristine surface is non-negotiable for data integrity.
-
Action: Collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench. The instrument software will automatically subtract this from your sample spectrum.
-
Causality: Failure to take a fresh, representative background will result in sharp, spurious peaks from atmospheric water vapor (~3700 cm⁻¹ and ~1640 cm⁻¹) and carbon dioxide (~2349 cm⁻¹) appearing in your final spectrum, potentially obscuring your real data.
-
-
Sample Application:
-
Action: Place a small amount (1-2 mg) of your solid pyrazole derivative onto the center of the ATR crystal.
-
Causality: Only the sample in direct, intimate contact with the crystal surface is measured. Insufficient sample leads to a weak signal.
-
Action: Lower the ATR press and apply consistent pressure to the sample. Most modern instruments have a torque-limiting knob or a pressure readout.
-
Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively. Poor contact results in a weak, distorted spectrum with low signal-to-noise. Consistent pressure ensures reproducibility between measurements.
-
-
Data Acquisition:
-
Action: Scan the sample. A typical measurement co-adds 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio by averaging out random noise. A resolution of 4 cm⁻¹ is sufficient for most routine structural identification.
-
-
Data Processing & Cleaning:
-
Action: After acquisition, inspect the spectrum. If the baseline is sloped, apply a baseline correction. If sharp, inverted peaks appear around 2349 cm⁻¹, it indicates imperfect atmospheric subtraction.
-
Causality: Baseline correction ensures accurate peak picking. Imperfect CO₂ subtraction can happen if the atmospheric conditions change between the background and sample scans; this can often be corrected by the instrument software.
-
Caption: Workflow for acquiring a high-quality ATR-FTIR spectrum.
Conclusion
IR spectroscopy is a powerful first-pass analytical technique for the structural verification of functionalized pyrazoles. For vinyl-substituted pyrazoles, the key is to look for the combination of =C-H stretching above 3000 cm⁻¹ and the characteristic out-of-plane bending modes. For ester-substituted pyrazoles, the intense C=O stretch, often shifted to a lower frequency by conjugation, and the pair of strong C-O stretches are unmistakable indicators. By understanding how the pyrazole ring modulates these characteristic frequencies and by adhering to a rigorous experimental protocol, researchers can confidently interpret their spectra to accelerate their research and development efforts.
References
-
Department of Chemistry and Biochemistry, N. I. U. (n.d.). IR Absorption Frequencies. Northern Illinois University. Retrieved from [Link]
-
LibreTexts. (2021). Infrared Spectroscopy. Retrieved from [Link]
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University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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OpenOChem Learn. (n.d.). Characteristic IR Absorptions. Retrieved from [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]
-
Patel, H. R., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Retrieved from [Link]
- Lintang, H. O., et al. (2021).
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Fischer, L. M., et al. (2024). Vinyl-pyrazole as a biomimetic acetaldehyde surrogate. Chemical Communications, 60(50), 7036-7039. DOI:10.1039/D4CC01305K. Retrieved from [Link]
-
Kim, B. R., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Electronic Supplementary Information. Retrieved from [Link]
-
Vasile, C., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8196. DOI:10.3390/molecules27238196. Retrieved from [Link]
-
Maruo, Y., et al. (n.d.). FTIR spectra of the absorption peaks of the vinyl group (C=C) and the carbonyl group (C=O) of each sample. ResearchGate. Retrieved from [Link]
-
Anderson, D. W. K., et al. (1969). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic. DOI:10.1039/J29690000788. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
-
Zaleski, D. P., et al. (2021). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. The Journal of Physical Chemistry A, 125(45), 9835-9845. DOI:10.1021/acs.jpca.1c07769. Retrieved from [Link]
-
Rasheed, J. K., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5439. DOI:10.3390/molecules28145439. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles. Retrieved from [Link]
-
Portela, C., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(23), 5736. DOI:10.3390/molecules25235736. Retrieved from [Link]
-
Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Journal of Emerging Technologies and Innovative Research, 9(7). Retrieved from [Link]
-
ResearchGate. (n.d.). Stacked IR spectra of pzH (blue), 4-F-pzH (red), 4-Cl-pzH (green),.... Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... Retrieved from [Link]
-
Guda, V. V., et al. (2023). 5-Vinyl-1H-tetrazole. Molbank, 2023(1), M1565. DOI:10.3390/M1565. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrazole. NIST Chemistry WebBook. Retrieved from [Link]
-
Smith, B. C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of 1-vinylpyrazole, 3(5). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
